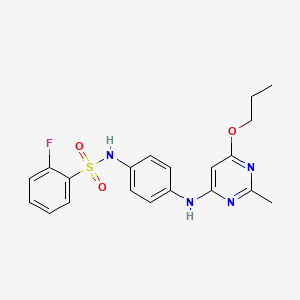

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to inhibit certain enzymes and proteins that are responsible for the growth and proliferation of cancer cells.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including those with fluorine substitutions, has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, through the careful introduction of a fluorine atom, have shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This characteristic makes them significant for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the potential for the specified compound in similar pharmacological roles (Hashimoto et al., 2002).

Radiosensitizing Effects

Compounds structurally related to 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for their radiosensitizing effects on human lung cancer cells. By perturbing the cell cycle, these compounds have shown the ability to enhance the therapeutic outcomes of radiotherapy in cancer patients. Their capability to inhibit cell viability and arrest cells at the G2/M phase of the cell cycle suggests potential research applications in improving radiotherapy efficacy (Jung et al., 2019).

Antibacterial Activities

The synthesis and biological evaluation of derivatives of benzenesulfonamide, including those with complex heterocyclic structures, have been studied for their antibacterial activities. Such compounds have been synthesized and shown to exhibit significant antibacterial properties, hinting at the utility of similar compounds in developing new antibacterial agents (Parajapati & Goswami, 2016).

Antimicrobial and Antitumor Activity

Further studies on sulfonamide derivatives have demonstrated their effectiveness in antimicrobial and antitumor activities. These compounds, by varying the substituents on the benzenesulfonamide moiety, have been tailored to exhibit significant biological activities, including inhibition of tumor growth and microbial proliferation. This versatility highlights the potential research application of the specified compound in exploring new therapeutic avenues (Sławiński & Brzozowski, 2006).

Fluorophore Development for Zinc(II) Detection

Compounds with specific structural features, including those related to benzenesulfonamides, have been employed in the development of fluorophores for zinc(II) detection. Such applications are crucial for studying intracellular Zn2+ dynamics and offer a glimpse into the potential use of the specified compound in creating sensitive and selective probes for biological and chemical analyses (Kimber et al., 2001).

Eigenschaften

IUPAC Name |

2-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRVYIVKOIRIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)

![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)